The compound 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its derivatives have garnered significant attention in the field of medicinal chemistry due to their metal chelating properties and potential therapeutic applications. These compounds are known for their ability to sequester, redistribute, and remove metal ions, which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease1. The versatility of the 3-hydroxy-4-pyridinone framework allows for the synthesis of a variety of derivatives with enhanced biological activities, including anti-inflammatory, analgesic, and antioxidant properties2.
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone can be synthesized from maltol (3-hydroxy-2-methyl-4-pyrone) through a multi-step reaction. One method involves reacting maltol with 2-methoxyethylamine in a suitable solvent []. Another approach involves a three-step reaction under ultrasonic irradiation. It starts with reacting maltol and benzyl chloride to yield 2-methyl-3-benzyloxy-4-pyranone. This intermediate is further reacted with 2-methoxyethylamine to produce N-(2-methoxyethyl)-2-methyl-3-benzyloxy-4-pyranone. Finally, debenzylation yields the desired 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone [].
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, like other 3-hydroxy-4-pyridinones, is capable of forming stable complexes with various metal ions, particularly trivalent cations like iron(III) [, , , , ]. The complexation occurs through the oxygen atoms of the hydroxyl and carbonyl groups, forming a stable five-membered chelate ring with the metal ion.
The mechanism of action of 3-hydroxy-4-pyridinone derivatives involves their capacity to chelate metal ions. This chelation process is crucial in mitigating the metal-induced aggregation of amyloid peptides, which is a hallmark of Alzheimer's disease. The glycosylation of these compounds and the incorporation of structures mimicking known amyloid imaging agents target the drug action to the metal-overloaded amyloid plaques in the brain1. Additionally, the chelating properties of these derivatives towards gallium have been studied, revealing their potential as imaging agents due to their strong coordination to hydroxypyridonate moieties5. The ability to modulate the lipophilic-hydrophilic balance through N-substitution has been shown to affect the biological behavior of these chelators in vivo5.
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone is a solid at room temperature and soluble in polar solvents like water and alcohols. It exists in equilibrium between its quinoid and aromatic zwitterion forms, with the quinoid form being predominant []. The compound exhibits characteristic absorption bands in the UV-Vis and infrared regions, which can be used for its identification and quantification.
The development of N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones has shown promise as therapeutic agents for Alzheimer's disease. These multifunctional pro-ligands have been assessed for their antioxidant activity, cytotoxicity, and ability to interfere with metal ion-induced amyloid peptide aggregation. A brain uptake study with a radiolabeled glucoconjugate pyridinone demonstrated the ability to cross the blood-brain barrier, which is essential for targeting the drug to the site of interest1.
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related to 3-hydroxy-4-pyridinones, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, with some exhibiting anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects2.
The transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides has enabled the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. These structures have potential applications in the divergent synthesis of natural and non-natural tropane alkaloids3.
The directed aminomethylation of 3-hydroxy-2(1H)-pyridinones and 3-hydroxy-4(1H)-pyridinones has provided a convenient route to Mannich base synthons, which are useful in the synthesis of derivatives of these bidentate metal-ion chelators4.
The synthesis and biological evaluation of N-substituted 3-hydroxy-4-pyridinones have shown their potential as imaging agents. The chelating strength and lipophilicity of these compounds can be modulated to affect their in vivo behavior, such as enhancing urinary excretion or inducing bone uptake, which could be of interest for bone imaging applications5.
A bis(3-hydroxy-4-pyridinone)-EDTA derivative has been developed as a potential therapeutic Al-chelating agent. Biodistribution studies with 67Ga-overload mice indicated rapid clearance of the radiotracer from the body, suggesting the effectiveness of the new ligand for in vivo aluminum removal9.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5